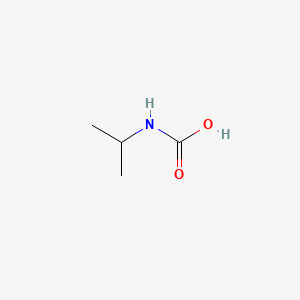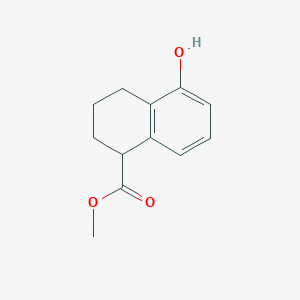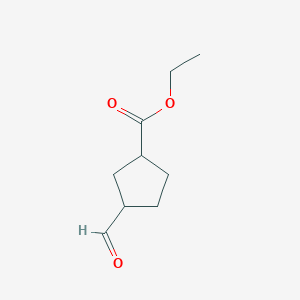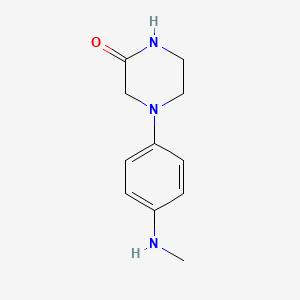
Isopropylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylcarbamic acid, also known as Carbamic acid, N-(1-methylethyl)-, is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is a colorless to pale yellow solid that is soluble in water and some organic solvents . This compound is known for its acidic properties and stability in air and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylcarbamic acid is typically synthesized through organic synthesis methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions . The reaction can be represented as follows:
Isopropylamine+CO2→Isopropylcarbamic acid
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors where isopropylamine and carbon dioxide are reacted under optimized temperature and pressure conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Isopropylcarbamic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Decomposition: Under certain conditions, it can decompose to release isopropylamine and carbon dioxide.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) for neutralization reactions.
Acids: Hydrochloric acid (HCl) for decomposition reactions.
Solvents: Water and organic solvents like ethanol for dissolution and reaction medium.
Major Products:
Salts: Formed from neutralization reactions.
Isopropylamine and Carbon Dioxide: Products of decomposition reactions.
Scientific Research Applications
Isopropylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized as a catalyst or solvent in various industrial processes.
Mechanism of Action
The mechanism by which isopropylcarbamic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a proton donor or acceptor, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .
Comparison with Similar Compounds
Methylcarbamic Acid: Similar structure but with a methyl group instead of an isopropyl group.
Ethylcarbamic Acid: Contains an ethyl group instead of an isopropyl group.
Propylcarbamic Acid: Has a propyl group instead of an isopropyl group.
Uniqueness: Isopropylcarbamic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are desired .
Properties
IUPAC Name |
propan-2-ylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)5-4(6)7/h3,5H,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZCGBYFGEMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)

![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)



![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)

